N-(3-Indolylacetyl)-L-leucine
Overview
Description
N-(3-Indolylacetyl)-L-leucine is a synthetic compound that combines the indole-3-acetic acid moiety with the amino acid L-leucine Indole-3-acetic acid is a well-known plant hormone that plays a crucial role in plant growth and development
Mechanism of Action
Biochemical Pathways
It is known that the compound plays a role in the metabolomics of patients with advanced non-small-cell lung cancer
Result of Action
In a study of patients with advanced non-small-cell lung cancer, lower levels of N-(3-Indolylacetyl)-L-leucine were associated with longer progression-free survival
Biochemical Analysis
Biochemical Properties
N-(3-Indolylacetyl)-L-leucine is involved in several biochemical reactions. It is a product of the metabolism of tryptophan, an essential amino acid . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for certain hydrolases, enzymes that catalyze the breakdown of a compound .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to play a role in the regulation of bacterial physiology, adaptation to stress conditions, and microbe-microbe communication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to certain proteins, influencing their activity. It may also affect gene expression, leading to changes in the production of certain proteins .
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan . It interacts with various enzymes in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Indolylacetyl)-L-leucine typically involves the reaction of indole-3-acetic acid with L-leucine. One common method is to use a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of indole-3-acetic acid and the amino group of L-leucine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Indolylacetyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the indole-3-acetic acid moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can produce indole-3-ethanol derivatives .
Scientific Research Applications
N-(3-Indolylacetyl)-L-leucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating plant growth and development due to its indole-3-acetic acid moiety.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and plant growth regulators
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
N-(indole-3-acetyl)-L-aspartic acid: Another derivative of indole-3-acetic acid with different amino acid conjugation.
Indole-3-butyric acid: A synthetic auxin used as a rooting hormone in plant propagation
Uniqueness
The presence of L-leucine may enhance the compound’s stability and bioavailability, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNPUHZYPPINM-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345723 | |
Record name | N-(3-Indolylacetyl)-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36838-63-8 | |
Record name | N-(3-Indolylacetyl)-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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